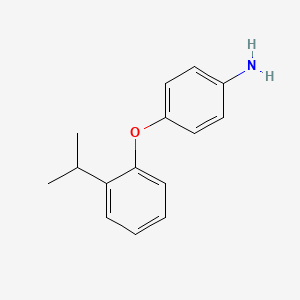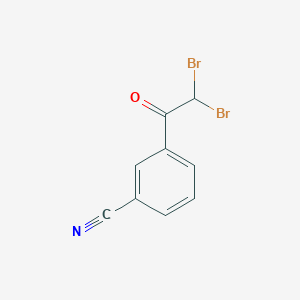
2-Chloro-4,5-difluorophenylboronic acid pinacol ester
Vue d'ensemble
Description
2-Chloro-4,5-difluorophenylboronic acid pinacol ester is a chemical compound with the molecular formula C12H14BClF2O2 . It is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis .
Synthesis Analysis
Pinacol boronic esters, including 2-Chloro-4,5-difluorophenylboronic acid pinacol ester, can be synthesized through various methods. One such method is the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . Another method involves the Suzuki–Miyaura coupling reaction .Molecular Structure Analysis
The molecular structure of 2-Chloro-4,5-difluorophenylboronic acid pinacol ester consists of a boron atom bonded to an oxygen atom and a phenyl ring. The phenyl ring is substituted with two fluorine atoms and one chlorine atom .Chemical Reactions Analysis
Pinacol boronic esters, including 2-Chloro-4,5-difluorophenylboronic acid pinacol ester, are known to undergo various chemical reactions. For instance, they can undergo catalytic protodeboronation, a process that involves the removal of a boron group . They can also participate in Suzuki–Miyaura coupling, a type of carbon-carbon bond-forming reaction .Applications De Recherche Scientifique
Suzuki–Miyaura Cross-Coupling Reactions
The Suzuki–Miyaura reaction is a powerful method for forming carbon–carbon bonds. In this context, 2-Chloro-4,5-difluorophenylboronic acid, pinacol ester serves as a boron reagent. When combined with an appropriate aryl or vinyl halide, it undergoes cross-coupling to yield biaryl compounds. This reaction is widely used in medicinal chemistry, materials science, and organic synthesis .
Catalytic Protodeboronation
Protodeboronation reactions involving boronic esters are essential in synthetic chemistry. Researchers have employed 2-Chloro-4,5-difluorophenylboronic acid, pinacol ester as a substrate in these transformations. By using suitable conditions, it can be selectively converted to the corresponding boronic acid, which then participates in further reactions. These protocols find applications in the synthesis of complex molecules and natural products .
Fluorinated Building Blocks
The presence of fluorine atoms in this compound makes it valuable for constructing fluorinated organic molecules. Researchers use it as a building block in the design of pharmaceuticals, agrochemicals, and functional materials. Fluorinated compounds often exhibit enhanced bioactivity and metabolic stability, making them attractive targets for drug discovery .
Heterocycle Synthesis
2-Chloro-4,5-difluorophenylboronic acid, pinacol ester can participate in heterocycle formation. By reacting with suitable electrophiles (such as imines, aldehydes, or ketones), it contributes to the synthesis of diverse heterocyclic scaffolds. These heterocycles play crucial roles in drug development and materials science .
Organic Light-Emitting Diodes (OLEDs)
Fluorinated boronic acids and their derivatives have been investigated for their potential in OLEDs. The electron-withdrawing effect of fluorine enhances charge transport and stability in these devices. Researchers explore 2-Chloro-4,5-difluorophenylboronic acid, pinacol ester as a component in OLED materials to improve efficiency and color purity .
Materials Chemistry
Due to its boronic acid functionality, this compound can participate in supramolecular chemistry and materials assembly. Researchers have used it to construct metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and other porous materials. These structures find applications in gas storage, catalysis, and drug delivery .
Mécanisme D'action
Target of Action
The primary targets of 2-Chloro-4,5-difluorophenylboronic acid, pinacol ester are organic compounds that participate in carbon-carbon bond formation reactions . This compound is often used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the boron moiety of the compound is transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling pathway . This pathway is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The compound’s boron moiety can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s known that the compound is usually bench stable, easy to purify, and often commercially available . These properties suggest that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide variety of organic compounds . For example, the compound has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Action Environment
The action of 2-Chloro-4,5-difluorophenylboronic acid, pinacol ester is influenced by environmental factors such as temperature and moisture . The compound is typically stored at temperatures between 2-8°C . It’s also important to avoid the formation of dust and aerosols, as these can affect the compound’s stability and efficacy .
Safety and Hazards
While specific safety and hazard information for 2-Chloro-4,5-difluorophenylboronic acid pinacol ester is not available, it’s important to handle all chemicals with care. General precautions include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
Orientations Futures
The future directions in the research and application of 2-Chloro-4,5-difluorophenylboronic acid pinacol ester and similar compounds could involve further exploration of their synthesis methods and chemical reactions. For instance, the development of more efficient and diverse methods for the synthesis of pinacol boronic esters could be a potential area of research . Additionally, the exploration of new chemical reactions involving these compounds could lead to the discovery of new valuable transformations .
Propriétés
IUPAC Name |
2-(2-chloro-4,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BClF2O2/c1-11(2)12(3,4)18-13(17-11)7-5-9(15)10(16)6-8(7)14/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRMQKLNWZBIEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BClF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701147583 | |
| Record name | 1,3,2-Dioxaborolane, 2-(2-chloro-4,5-difluorophenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701147583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,5-difluorophenylboronic acid pinacol ester | |
CAS RN |
2121514-02-9 | |
| Record name | 1,3,2-Dioxaborolane, 2-(2-chloro-4,5-difluorophenyl)-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-(2-chloro-4,5-difluorophenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701147583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



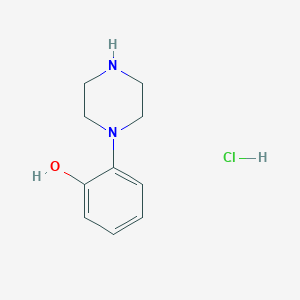
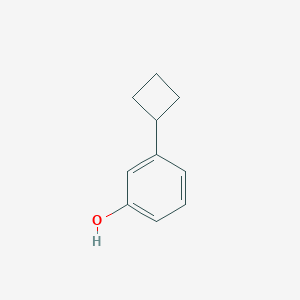

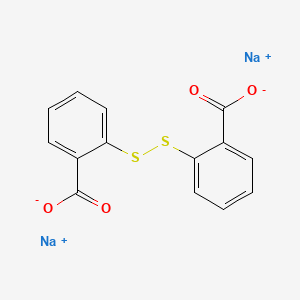
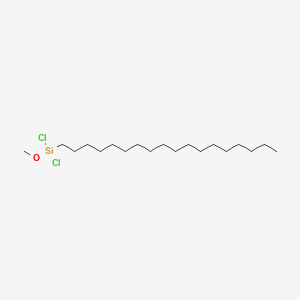

![(2S)-1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B3115839.png)
![3-methylene-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B3115846.png)

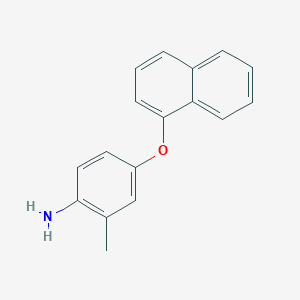

![4-[3-(Tert-butyl)phenoxy]aniline](/img/structure/B3115873.png)
